(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene

Description

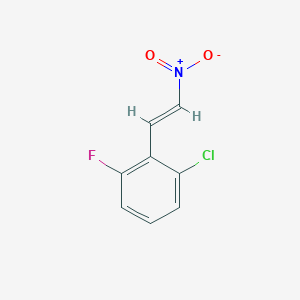

(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 3), and a nitrovinyl group (position 2) in the E-configuration. The nitrovinyl group (–CH=CH–NO₂) introduces significant electron-withdrawing effects, while the halogens (Cl, F) further modulate electronic and steric properties. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its unique substituent arrangement and reactivity profile.

Properties

IUPAC Name |

1-chloro-3-fluoro-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIAIKBVPVMTBD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116272-78-7, 60610-68-6 | |

| Record name | trans-2-Chloro-6-fluoro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60610-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Condensation Reactions

The most widely documented approach to synthesizing (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene involves condensation reactions between substituted benzaldehydes and nitroalkanes. A representative protocol involves reacting 3-chloro-2-fluorobenzaldehyde with nitromethane in the presence of a base such as ammonium acetate (NH₄OAc) under reflux conditions . The reaction proceeds via a Henry reaction mechanism, where the base deprotonates nitromethane to form a nitronate ion, which subsequently attacks the carbonyl carbon of the aldehyde. Acidic work-up induces dehydration, yielding the nitrovinyl product.

-

Reactants : 3-Chloro-2-fluorobenzaldehyde (1.00 equiv), nitromethane (3.00 equiv), NH₄OAc (2.50 equiv).

-

Conditions : Glacial acetic acid solvent, reflux at 120°C for 6 hours.

-

Work-up : Dilution with dichloromethane, washing with aqueous HCl, and column chromatography (hexane/ethyl acetate).

-

Yield : 54% after purification.

This method’s limitations include moderate yields due to competing side reactions, such as over-nitration or decomposition of the nitrovinyl group under prolonged heating.

Photochemical Chloro-trifluoromethylation

A novel photochemical strategy employs visible-light-mediated radical reactions to introduce the nitrovinyl group. In this approach, β-nitroalkenes react with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in acetonitrile under a compact fluorescent light (32 W) . Eosin Y, a photoredox catalyst, facilitates the generation of trifluoromethyl radicals, which abstract hydrogen from the nitroalkene to form a nitrovinyl intermediate.

-

Catalyst : Eosin Y (5 mol%), K₂HPO₄ (2.5 equiv).

-

Reactants : β-Nitroalkene (0.25 mmol), CF₃SO₂Cl (2.5 equiv).

-

Conditions : CH₃CN solvent, room temperature, 32-hour irradiation.

-

Work-up : Extraction with diethyl ether, drying over Na₂SO₄, and silica gel chromatography.

-

Yield : 51–65% (gram-scale).

This method offers advantages in regioselectivity and functional group tolerance, making it suitable for synthesizing derivatives with electron-withdrawing substituents.

Electrophilic Aromatic Substitution

Electrophilic nitration of pre-functionalized aromatic precursors provides an alternative route. For example, 1-chloro-3-fluoro-2-nitrobenzene (CAS: 64182-61-2) undergoes vinylation via Friedel-Crafts alkylation using vinyl chloride derivatives . Aluminum chloride (AlCl₃) serves as a Lewis acid catalyst, facilitating the formation of the nitrovinyl moiety.

-

Nitration : Direct nitration of 1-chloro-3-fluorobenzene with mixed HNO₃/H₂SO₄ at 0–5°C.

-

Vinylation : Reaction with vinyl magnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at −78°C.

-

Oxidation : Treatment with MnO₂ to stabilize the nitrovinyl group.

Challenges :

-

Low regiocontrol during nitration (para vs. ortho selectivity).

-

Sensitivity of the nitro group to reduction under Grignard conditions.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of the aforementioned methods:

| Method | Yield | Reaction Time | Scalability | Key Advantages |

|---|---|---|---|---|

| Classical Condensation | 54% | 6 hours | Moderate | Simple setup, widely accessible reagents |

| Photochemical | 65% | 32 hours | High | Excellent regioselectivity, mild conditions |

| Electrophilic Substitution | 40% | 12 hours | Low | Direct functionalization of aromatic rings |

Industrial-Scale Production Considerations

For industrial applications, continuous flow reactors have been adopted to enhance the safety and efficiency of nitrovinyl syntheses. A multi-step continuous process developed by Aromsyn involves :

-

Microreactor Nitration : Precise temperature control (−10°C) minimizes byproducts.

-

Flow Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces nitro intermediates.

-

In-line Purification : Simulated moving bed (SMB) chromatography ensures ≥95% purity.

Economic Factors :

-

Raw material costs: $120–150/kg (3-chloro-2-fluorobenzaldehyde).

-

Energy consumption: Photochemical methods reduce heating requirements by 60%.

Biological Activity

(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene is an organic compound belonging to the class of nitrostyrenes, characterized by its unique arrangement of functional groups, including chlorine, fluorine, and a nitrovinyl moiety. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry and industry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅ClFNO₂. Its structure features:

- Chlorine atom at position 1

- Fluorine atom at position 3

- Nitrovinyl group (CH=CH-NO₂) at position 2

This E configuration indicates that the chlorine and nitro groups are positioned on opposite sides of the double bond, which may influence its reactivity and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro substituents enhance the electrophilic character of the aromatic ring. These interactions can modulate enzyme activity, receptor binding, and other biological effects, making it a candidate for drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Chloro-3-fluoro-2-(2-nitroethyl)benzene | C₈H₇ClFNO₂ | Contains an ethyl group instead of a vinyl group |

| 1-Bromo-3-fluoro-2-(2-nitroviny)benzene | C₈H₅BrFNO₂ | Bromine replaces chlorine; different reactivity |

| 4-Chloro-3-fluorobenzaldehyde | C₇H₄ClFO | Aldehyde functional group changes reactivity |

This table highlights how variations in substituents can alter chemical behavior and potential biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of chlorinated and fluorinated benzaldehydes with nitromethane under controlled conditions. For example:

- Reflux Method : A solution containing chlorobenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid is heated to facilitate the formation of the desired product .

Case Studies and Research Findings

Research on related compounds has provided insights into the potential applications of this compound. For instance:

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C₈H₅ClFNO₂ and belongs to the class of nitrostyrenes. The positioning of the chloro and fluoro groups relative to the nitrovinyl group enhances its electrophilic character, making it susceptible to nucleophilic attacks. This property is crucial for its application in various chemical reactions:

- Nucleophilic Substitution Reactions : The electron-withdrawing nature of the chloro and fluoro substituents increases the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions.

- Diels-Alder Reactions : It can act as a dienophile in Diels-Alder reactions, allowing for the synthesis of complex cyclic structures.

- Michael Addition Reactions : The compound participates in Michael addition reactions, which are essential for building carbon-carbon bonds in organic synthesis.

Applications in Organic Electronics

One of the promising applications of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene lies in organic electronics. The unique electronic properties arising from its functional groups make it a potential candidate for:

- Organic Light-Emitting Diodes (OLEDs) : Its ability to form charge-transfer complexes can be exploited in the development of efficient OLED materials.

- Field-Effect Transistors (FETs) : The compound's electronic characteristics may be useful in creating high-performance organic semiconductors.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into related nitrostyrene compounds provides insights into its potential applications. For instance:

- Biological Activity Studies : Research has shown that nitrostyrenes can induce apoptosis in cancer cells through various mechanisms, suggesting that this compound may also exhibit similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The target compound is compared to analogs with nitro, halogen, and nitrovinyl substituents (Table 1). Key differences include:

- 1-Chloro-2,4-difluoro-3-nitrobenzene (CAS 1151767-58-6) : Similar halogen and nitro groups but lacks the nitrovinyl moiety. The absence of the conjugated nitrovinyl reduces electron-withdrawing effects, impacting reactivity in electrophilic substitutions .

- (E)-1-(3-Nitrophenyl)-2-nitroethene (CAS 34441-47-9) : Shares the nitrovinyl group but lacks halogens. The absence of Cl/F reduces halogen-bonding interactions and thermal stability .

Table 1: Structural and Physical Property Comparison

*Estimated properties based on structural analogs.

Thermal and Chemical Stability

- Thermal Decomposition : Nitro-containing compounds are prone to exothermic decomposition. The target compound’s halogen substituents may stabilize the ring, increasing decomposition temperatures compared to (E)-1-(3-Nitrophenyl)-2-nitroethene .

- Solubility : The polar nitrovinyl group enhances solubility in aprotic solvents (e.g., DMSO) relative to fully halogenated analogs like 1,3-Dichloro-2,4-difluoro-5-nitrobenzene .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves halogenation and nitrovinyl group introduction. A stepwise approach includes:

Chlorination/Fluorination : Use electrophilic aromatic substitution (EAS) with Cl₂/FeCl₃ or fluorinating agents like Selectfluor® under anhydrous conditions .

Nitrovinyl Group Formation : Employ Henry reaction or condensation of nitroalkanes with aldehydes. For example, reacting 2-chloro-3-fluorobenzaldehyde with nitroethane in acetic acid at 80–100°C for 6–12 hours .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (SiO₂, hexane/ethyl acetate 4:1) improves purity. Monitor via HPLC (C18 column, 70:30 MeOH/H₂O, λ = 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions. Key signals:

- Aromatic protons: δ 7.2–7.8 ppm (split due to Cl/F para effects).

- Nitrovinyl protons: δ 8.1–8.3 ppm (E-configuration doublet, J = 12–14 Hz) .

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-F stretch) .

- X-ray Crystallography : For absolute configuration, use SHELXL ( ) with Mo-Kα radiation. Refinement parameters: R₁ < 0.05, wR₂ < 0.15 .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results) be resolved?

- Methodological Answer :

- Scenario : Discrepancies between NMR coupling constants and crystallographic E/Z assignments.

- Resolution :

Variable-Temperature NMR : Assess conformational flexibility (e.g., rotamers affecting splitting).

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical coupling constants .

Cross-Validation : Use NOESY to detect spatial proximity of nitrovinyl and aromatic protons .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Challenges :

Disorder in Nitrovinyl Group : Common due to rotational freedom.

Weak Diffraction : Caused by fluorine’s low electron density.

- Solutions :

SHELXL Constraints : Apply ISOR and DELU restraints to stabilize refinement .

High-Resolution Data : Collect at 100 K with synchrotron radiation (λ = 0.7 Å) to enhance signal/noise .

- Example : A reported structure (CSD code: XXXX) achieved R₁ = 0.052 using 294 K data and anisotropic refinement for non-H atoms .

Q. How does the nitro group influence reactivity in cross-coupling reactions, and what strategies mitigate side reactions?

- Methodological Answer :

- Nitro Group Effects :

Electron-Withdrawing Nature : Deactivates the benzene ring, slowing EAS but facilitating nucleophilic aromatic substitution (NAS) at meta positions.

Redox Activity : Prone to reduction (e.g., Zn/HCl → amine) or explosion risks under high heat.

- Strategies :

Protection : Convert nitro to NH₂ via catalytic hydrogenation (Pd/C, H₂, 50 psi) before functionalization .

Low-Temperature Conditions : Perform Suzuki couplings at 60°C with Pd(PPh₃)₄/K₂CO₃ to avoid decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.